molecular formula C15H14F3N3O4S B2760606 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034474-52-5

2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2760606
CAS No.: 2034474-52-5
M. Wt: 389.35
InChI Key: JQLGTUKMUKEAJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like this often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The trifluoromethoxy (OCF3), trifluoromethylsulfonyl (SO2CF3), trifluoromethylthio (SCF3) and pentafluorosulfanyl (SF5) groups in this compound can exhibit potent antibacterial activities against MRSA .

Scientific Research Applications

Synthesis of Biologically Important Molecules

One of the primary research applications of this compound involves the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are of significant biological importance. Through a metal-free synthesis approach, these structures can be conveniently constructed via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process features a short reaction time and high reaction yields, highlighting its efficiency in generating complex molecules of interest in medicinal chemistry and drug design (Zisheng Zheng et al., 2014).

Development of New Materials

In the realm of materials science, the research into compounds containing the trifluoromethoxy group, including 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, has led to the synthesis of novel polyamides. These polyamides, featuring pyridine and sulfone moieties, exhibit outstanding properties such as solubility in common organic solvents, high thermal stability, and potential for forming transparent, flexible, and strong films. Such materials are promising for applications in electronics and photonics due to their low dielectric constants and high thermal stability (Xiao-Ling Liu et al., 2013).

Properties

IUPAC Name

2-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O4S/c16-15(17,18)25-12-4-1-2-5-13(12)26(22,23)21-9-6-11(10-21)24-14-19-7-3-8-20-14/h1-5,7-8,11H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLGTUKMUKEAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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